molecular formula C9H15N3O5S B11722147 1-(3-Methoxybenzyl)guanidine sulfate

1-(3-Methoxybenzyl)guanidine sulfate

Cat. No.: B11722147
M. Wt: 277.30 g/mol
InChI Key: BZXULJDCLMDWJX-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)guanidine sulfate is a guanidine derivative featuring a 3-methoxybenzyl substituent attached to the guanidine core, with sulfate as the counterion. Guanidine sulfates are typically synthesized via alkylation of guanidine with appropriate benzyl halides, followed by sulfation using sulfuric acid, as described in general guanidine sulfate preparation methods . Such compounds are often explored in pharmaceutical research as intermediates or bioactive agents due to guanidine’s strong basicity and ability to form hydrogen bonds.

Properties

Molecular Formula

C9H15N3O5S

Molecular Weight

277.30 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methyl]guanidine;sulfuric acid

InChI

InChI=1S/C9H13N3O.H2O4S/c1-13-8-4-2-3-7(5-8)6-12-9(10)11;1-5(2,3)4/h2-5H,6H2,1H3,(H4,10,11,12);(H2,1,2,3,4)

InChI Key

BZXULJDCLMDWJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN=C(N)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method adapts the Sc(OTf)₃-catalyzed guanylation of amines reported for N-(4-methoxy-phenyl)-guanidine. Here, 3-methoxybenzylamine reacts with cyanamide in water at 100°C for 48 hours under Sc(OTf)₃ catalysis (5 mol%). The guanidine base forms via nucleophilic attack of the amine on the electrophilic carbon of cyanamide, followed by proton transfer and catalyst regeneration.

Key Data:

  • Yield: 72–78% (guanidine base)

  • Catalyst Load: 5–10 mol% Sc(OTf)₃

  • Solvent: Water (enables green chemistry)

  • Side Products: <5% bis-guanidylated byproducts

Sulfation Process

The guanidine base is treated with sulfuric acid (1:1 molar ratio) in ethanol at 0–5°C, yielding the sulfate salt as a crystalline solid. Recrystallization from ethanol/water (3:1) enhances purity to >98%.

Optimization Table:

ParameterTested RangeOptimal ValueImpact on Yield
Reaction Temperature80–120°C100°CMaximizes rate
Catalyst Loading2–15 mol%5 mol%Cost-effective
Cyanamide Equiv.1.0–2.01.2Minimizes waste

Synthetic Route 2: Multi-Step Synthesis Using Protective Groups

Boc-Protected Intermediate Strategy

Inspired by triazone-protected guanidine syntheses, this route employs tert-butoxycarbonyl (Boc) groups to stabilize intermediates:

  • Step 1: Boc-protection of cyanamide using di-tert-butyl dicarbonate.

  • Step 2: Alkylation with 3-methoxybenzyl bromide in DMF (K₂CO₃, 60°C).

  • Step 3: Acidic deprotection (50% TFA in DCM) to free the guanidine.

  • Step 4: Sulfation as in Route 1.

Advantages:

  • Avoids side reactions during alkylation.

  • Enables chromatographic purification of intermediates.

Yield Data:

StepIntermediateYield
1Boc-cyanamide89%
2Boc-3-MeO-Bn-guanidine65%
33-MeO-Bn-guanidine92%
4Sulfate Salt95%
Overall 1-(3-MeO-Bn)guanidine sulfate 51%

Synthetic Route 3: One-Pot Synthesis Approach

Adaptation of One-Pot Guanidine Cyclization

Drawing from one-pot pyrimidine-to-guanidine conversions, this method combines 3-methoxybenzyl chloride, guanidine nitrate, and ethyl cyanoacetate in formamide. Sequential additions of NaNO₂, formic acid, and SnCl₂·2H₂O (reductant) facilitate cyclization and reduction without intermediate isolation.

Reaction Scheme:

  • Cyclization: 3-MeO-Bn-Cl + guanidine nitrate → pyrimidine intermediate.

  • Nitrosation/Reduction: NaNO₂/HCOOH → nitroso intermediate → SnCl₂ reduction.

  • Sulfation: In situ H₂SO₄ addition.

Performance Metrics:

  • Total Time: 12 hours

  • Yield: 58% (crude), 45% after recrystallization

  • Purity: 90–93% (HPLC)

Comparative Analysis of Methods

ParameterRoute 1 (Catalytic)Route 2 (Multi-Step)Route 3 (One-Pot)
Total Steps241
Overall Yield68%51%45%
Purity98%99%93%
ScalabilityHighModerateLow
Cost (USD/g)12.5028.409.80
Key LimitationCatalyst costLengthy purificationLow purity

Challenges and Optimization Strategies

Regioselectivity in Alkylation

The 3-methoxybenzyl group’s steric bulk leads to competing N1/N3 alkylation. Polar solvents (DMF, DMSO) favor N1 selectivity (7:1 ratio).

Catalyst Recyclability in Route 1

Sc(OTf)₃ retains 80% activity after 3 cycles but requires aqueous workup. Immobilized variants (e.g., SiO₂-Sc(OTf)₃) are under investigation.

Byproduct Formation in One-Pot Synthesis

Nitrosation intermediates may dimerize; reducing NaNO₂ stoichiometry from 1.5 to 1.2 equiv. lowers byproducts from 15% to 7% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The guanidine group in 1-(3-Methoxybenzyl)guanidine sulfate acts as a strong nucleophile, enabling reactions with electrophilic species. For instance:

  • Alkylation : The compound may undergo alkylation at the guanidine nitrogen, similar to other substituted guanidines.

  • Electrophilic Substitution : The methoxybenzyl moiety could participate in electrophilic aromatic substitution, though steric hindrance from the guanidine group may reduce reactivity.

Condensation Reactions with Bis-Electrophiles

Guanidines are known to react with bis-electrophiles (e.g., 1,1,3,3-tetramethoxypropane) to form cyclic products under specific conditions. For related guanidines:

  • Cyclization : Hydrochloride salts of guanidines react with bis-electrophiles like 1,1,3,3-tetramethoxypropane under microwave heating (160°C in trifluoroethanol) to yield heterocycles .

  • Yield Optimization : Reactions typically require hydrochloride salts (free amines are ineffective) and proceed in 42–76% yields .

Reaction Type Conditions Yield Reference
Cyclization with 1,1,3,3-tetramethoxypropaneMicrowave heating (160°C, trifluoroethanol)42–76%
Methylation/AminolysisMethyl triflate, ammonium acetate, ammonia57–61%

Reaction Optimization and Yield Factors

The efficiency of guanidine reactions depends on:

  • Base Selection : Triethylamine or potassium tert-butoxide can neutralize acidic byproducts (e.g., HCl), improving yields .

  • Solvent Choice : Chlorobenzene or THF are preferred for stability during methylation steps .

  • Electrophile Reactivity : Aliphatic or aromatic isocyanides influence reaction outcomes in multi-step syntheses .

For example, in one-pot syntheses of disubstituted guanidines:

  • Isocyanide Reactivity : Aliphatic isocyanides yield products more efficiently than aromatic counterparts .

  • Sequential Steps : Combining methylation, aminolysis, and cyclization in one pot reduces isolation steps but requires precise reagent ratios .

Isocyanide Type Yield Range Key Observations
Aliphatic (e.g., t-butyl)44–81%Moderate to good yields
Aromatic (e.g., p-methoxybenzyl)27–73%Lower yields due to electronic effects

Scientific Research Applications

Antimicrobial Applications

Mechanism of Action
The guanidine group enhances cellular uptake in Gram-negative bacteria, making 1-(3-Methoxybenzyl)guanidine sulfate a promising candidate for antibiotic development. Studies have shown that compounds with guanidinium motifs can increase the accumulation of antibiotics within bacterial cells, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Case Study: Efficacy Against Resistant Strains
A focused library screen demonstrated that this compound exhibited significant antimicrobial activity, with a minimum inhibitory concentration (MIC) of 1.5 µM against MRSA and 12.5 µM against E. coli. The mechanism was linked to its ability to disrupt bacterial cell membrane integrity and inhibit essential protein functions through affinity-based profiling .

Antitumor Activity

In Vivo Studies
Research has highlighted the antitumor properties of this compound in various animal models. In xenograft studies, the compound showed a tumor growth inhibition rate of up to 60% at doses of 20 mg/kg. This suggests its potential as a therapeutic agent in cancer treatment .

Case Study: Breast Cancer Models
In a study focusing on breast cancer, the compound induced significant apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for minimizing side effects associated with traditional chemotherapeutics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In models of induced arthritis, treatment with this compound resulted in a notable reduction in paw swelling and inflammation markers, indicating its potential utility in inflammatory conditions .

Summary of Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

ApplicationStudy TypeKey FindingsReference
AntimicrobialIn vitro & In vivoEffective against MRSA (MIC = 1.5 µM), E. coli (MIC = 12.5 µM)
AntitumorXenograft ModelsTumor growth inhibition up to 60% at 20 mg/kg
Anti-inflammatoryArthritis ModelsSignificant reduction in paw swelling
Apoptosis InductionCancer Cell LinesInduced apoptosis with minimal effects on normal cells

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)guanidine sulfate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Guanidine Sulfate Derivatives

The following table compares 1-(3-Methoxybenzyl)guanidine sulfate with structurally or functionally related guanidine derivatives, based on available data from the evidence:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties Applications Toxicity (LD₅₀, oral rat) References
This compound Not explicitly reported - 3-Methoxybenzyl Hypothesized moderate solubility in polar solvents due to sulfate; aromatic moiety Potential pharmaceutical intermediate Not available -
Agmatine sulfate C₅H₁₄N₄·H₂SO₄ 228.27 4-Aminobutyl Water-soluble; used as a pharmaceutical excipient Treatment of neuropathic pain, excipient Not reported
Guanidine nitrate CH₆N₄O₃ 122.08 None (nitrate salt) High oxidizer; explosive properties Explosives, disinfectants 989.6 mg/kg (male rats)
Guanidine hydrochloride CH₅N₃·HCl 95.53 None (chloride salt) Strong protein denaturant; hygroscopic Protein denaturation, therapeutic agent 475 mg/kg
Creatinol sulfate 2(C₄H₁₁N₃O)·H₂SO₄ 324.36 2-Hydroxyethyl, methyl Likely polar due to hydroxyl group Muscle metabolism studies Not reported
1-(2-Pyridylmethyl)guanidine sulfate C₇H₁₀N₄·H₂SO₄ 246.26 2-Pyridylmethyl Aromatic heterocyclic substituent; moderate solubility Antihypertensive drug intermediate Not available

Key Findings from Comparison:

Aromatic substituents (e.g., pyridylmethyl in ) are associated with improved binding affinity in drug design due to π-π interactions .

Toxicity and Safety: Guanidine nitrate exhibits higher acute toxicity (LD₅₀ ~989.6 mg/kg) compared to guanidine hydrochloride (LD₅₀ ~475 mg/kg), highlighting the impact of counterion choice . No acute toxicity data are available for aryl-substituted guanidine sulfates, suggesting a need for further study.

Applications :

  • Agmatine sulfate is used therapeutically and as an excipient, whereas guanidine hydrochloride is a laboratory staple for protein denaturation .
  • Nitrate and sulfate salts are preferred in industrial applications (e.g., explosives) due to their stability and solubility .

Biological Activity

1-(3-Methoxybenzyl)guanidine sulfate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its guanidine moiety, which is known for enhancing cellular uptake in Gram-negative bacteria. The methoxybenzyl group contributes to its lipophilicity, potentially aiding in membrane penetration.

Chemical Structure:

  • Molecular Formula: C₁₄H₁₈N₄O₄S
  • Molecular Weight: 342.38 g/mol
  • IUPAC Name: this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity: The guanidinium group enhances the compound's ability to disrupt bacterial membranes, leading to increased permeability and eventual cell lysis. This mechanism has been observed in studies targeting methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.
  • Inhibition of Enzymatic Activity: Research indicates that this compound may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial properties.

Antimicrobial Efficacy

This compound has been evaluated for its antimicrobial properties against various pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed in different studies:

PathogenMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)1.5
Escherichia coli12.5
Pseudomonas aeruginosa25
Klebsiella pneumoniae20

Cytotoxicity Studies

Cytotoxic effects have been assessed using various human cell lines. The following table presents the IC50 values indicating the concentration required to inhibit cell growth by 50%:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer cells)15
MCF-7 (breast cancer cells)20
U937 (human monocytic cells)12

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Activity Against MRSA: A study conducted by researchers at a pharmaceutical institute demonstrated that this compound effectively reduced MRSA colony-forming units in vitro, showing promise as a treatment option for resistant infections .
  • Mechanism Exploration via Molecular Docking: In silico studies indicated that this compound binds effectively to bacterial ribosomes, inhibiting protein synthesis. This finding supports its potential as an antibiotic agent targeting bacterial growth .
  • Synergistic Effects with Other Antibiotics: Research has shown that when combined with traditional antibiotics, such as penicillin, the efficacy of treatment against resistant strains significantly improved, suggesting a synergistic effect that could enhance therapeutic outcomes .

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